Rosaramicin stearate
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Overview
Description
Rosaramicin stearate: is a macrolide antibiotic known for its efficacy against a variety of bacterial infections. It is particularly effective against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis . This compound is chemically similar to erythromycin but exhibits better activity against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rosaramicin stearate involves the esterification of rosaramicin with stearic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: : Rosaramicin stearate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes and ketones .
Scientific Research Applications
Chemistry: : In chemistry, rosaramicin stearate is used as a reference compound for studying the structure-activity relationship of macrolide antibiotics .
Biology: : In biological research, it is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents .
Medicine: : Medically, this compound is used to treat infections caused by susceptible bacteria, particularly in cases where other antibiotics are ineffective .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications .
Mechanism of Action
Rosaramicin stearate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth . This mechanism is similar to that of other macrolide antibiotics but with enhanced activity against certain Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include erythromycin, oleandomycin, spiramycin, josamycin, midecamycin, miocamycin, roxithromycin, and azithromycin .
Uniqueness: : Rosaramicin stearate is unique in its enhanced activity against Gram-negative bacteria and its higher concentration in prostatic tissue compared to erythromycin . This makes it particularly effective for treating infections in the prostate .
Properties
CAS No. |
51547-64-9 |
---|---|
Molecular Formula |
C49H87NO11 |
Molecular Weight |
866.2 g/mol |
IUPAC Name |
2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde;octadecanoic acid |
InChI |
InChI=1S/C31H51NO9.C18H36O2/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;2-17H2,1H3,(H,19,20)/b12-10+;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;/m1./s1 |
InChI Key |
NTRKBPHPPMYMKJ-VHXUMFCXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C |
Origin of Product |
United States |
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